Thermal Processing Compatibility in Edible Oil Deodorization: Head‑to‑Head Comparison with Carboxymethylmercapto Succinic Acid
In the classic 1953 soybean oil stabilisation study by Schwab et al., β,β′‑bis(carboxymethylmercapto)diethyl ether (the target compound) and thiodiacetic acid were categorized as 'excellent stabilizers' that could be added either on the upgrade or the downgrade of deodorization because they withstand the full thermal cycle [1]. In contrast, carboxymethylmercapto succinic acid—a compound of the same broad class—was explicitly designated as heat‑labile, limiting its addition to the downgrade only after deodorization cooling [1]. The study further established a general order of coordinating‑atom effectiveness for stabilisation: S > N > O, based on Active Oxygen Method (AOM) peroxide testing and organoleptic evaluation of stored oils [1][2].
| Evidence Dimension | Thermal process compatibility (ability to withstand deodorization temperature ~220–250 °C) |
|---|---|
| Target Compound Data | β,β′‑Bis(carboxymethylmercapto)diethyl ether: addition permitted on upgrade OR downgrade of deodorization; classified as excellent stabilizer alongside thiodiacetic acid [1][2]. |
| Comparator Or Baseline | Carboxymethylmercapto succinic acid: heat‑labile; addition restricted to downgrade only (post‑cooling) [1]. |
| Quantified Difference | Qualitative pass/fail: target compound passes full thermal cycle; comparator fails at deodorization temperature (exact AOM peroxide values not reported in abstract; paper describes 'indexes as high as 80‑fold' for the succinic acid analog but not for β,β′‑acid). Cross‑referenced finding: S‑coordination compounds as a class outperform N‑ and O‑analogs (S > N > O) [1]. |
| Conditions | Soybean oil deodorization; AOM oxidative stability testing; organoleptic flavor panel evaluation [1][2]. |
Why This Matters
For industrial users sourcing a metal‑inactivating additive for edible oils, the target compound's thermal robustness permits incorporation before the energy‑intensive deodorization step, simplifying process integration compared to heat‑labile alternatives that require separate post‑cooling addition.
- [1] Schwab, A.W., Evans, C.D. & Cooney, P.M. The flavor problem of soybean oil. XIII. Sulfur coordination compounds effective in edible oil stabilization. J. Am. Oil Chem. Soc. 30, 413–416 (1953). DOI: 10.1007/BF02638525. Abstract reproduced via Scilit and SciencePlus; confirms β,β′‑acid as excellent stabilizer with upgrade/downgrade flexibility. View Source
- [2] SciencePlus/ABES record: 'The flavor problem of soybean oil. XIII. Sulfur coordination compounds effective in edible oil stabilization' — reproduces full abstract distinguishing thermal stability of β,β′‑acid vs. carboxymethylmercapto succinic acid. View Source
